molecular formula C7H6F3NO2S B7628115 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid

Cat. No.: B7628115
M. Wt: 225.19 g/mol
InChI Key: GXXZOSIYNGEOMY-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid (commonly referred to as GW501516) is a thiazole-bearing carboxylic acid derivative with significant pharmacological relevance as a peroxisome proliferator-activated receptor (PPAR) agonist. Structurally, it features a thiazole core substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and an acetic acid moiety at position 5. This compound has been extensively studied for its role in modulating lipid metabolism and glucose homeostasis via PPARδ activation, with reported EC50 values of 560 nM (PPARα) and 55 nM (PPARδ) in luciferase assays . Its synthesis typically involves cyclocondensation reactions of thiourea derivatives with dielectrophilic synthons, followed by functionalization of the acetic acid group .

Properties

IUPAC Name

2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXZOSIYNGEOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Chlorination initiates the synthesis by introducing a chlorine atom at the α-position of the β-keto ester. Sulfuryl chloride (SO₂Cl₂) is employed under controlled temperatures (-15°C to -5°C) to minimize over-chlorination. Patent data indicate a molar ratio of 0.92–0.98:1 (SO₂Cl₂:trifluoroacetyl ethyl acetoacetate), achieving >90% conversion to 2-chloro-trifluoroacetyl ethyl acetoacetate.

Table 1: Chlorination Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature-15°C to -5°CPrevents byproducts
Molar Ratio (SO₂Cl₂:Substrate)0.95:1Maximizes conversion
Reaction Time10–18 hoursEnsures completion

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), reducing waste and improving cost efficiency.

Cyclization with Thioacetamide

Thiazole Ring Formation

Cyclization of 2-chloro-trifluoroacetyl ethyl acetoacetate with thioacetamide in ethanol under reflux forms the thiazole core. Key parameters include:

  • Molar Ratio : 1.02–1.06:1 (thioacetamide:chlorinated intermediate)

  • Solvent Ratio : 2.0–3.2:1 (ethanol:substrate by weight)

  • Reaction Time : 8–12 hours.

This step yields ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, which serves as a precursor for hydrolysis.

Hydrolysis to Carboxylic Acid and Functionalization

Alkaline Hydrolysis

The ester group is hydrolyzed using aqueous NaOH (15% w/v) under reflux, followed by acidification with HCl to precipitate the carboxylic acid derivative. Yields exceed 90% with HPLC purity >98.5%.

Industrial-Scale Considerations

Solvent and Energy Efficiency

Ethanol is favored for cyclization due to its low toxicity and ease of recovery (80–85% recycled via vacuum distillation). The integrated three-step process reduces solvent waste, aligning with green chemistry principles.

Byproduct Management

Over-chlorination byproducts (e.g., 2,2-dichloro derivatives) are minimized to <0.3% through precise temperature control, avoiding costly purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that thiazole derivatives exhibit antimicrobial properties. Specifically, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been evaluated for its efficacy against various bacterial strains. Research indicates that modifications in the thiazole ring can enhance antimicrobial activity.
    Study ReferenceBacterial Strains TestedResults
    E. coli, S. aureusSignificant inhibition observed
    P. aeruginosaModerate activity noted
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
    Study ReferenceInflammatory Model UsedKey Findings
    RAW 264.7 macrophagesReduced TNF-alpha levels
    LPS-induced inflammationDecreased IL-6 production
  • Potential as a Drug Lead
    • Due to its structural characteristics, this compound serves as a lead for developing new pharmaceuticals targeting specific diseases such as cancer and diabetes. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile.

Agricultural Applications

  • Herbicidal Activity
    • Research has indicated that thiazole derivatives can function as herbicides. The application of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid in agricultural settings has shown promise in controlling weed growth without harming crop yield.
    Herbicide Efficacy Study ReferenceCrop TypeWeed Species Controlled
    SoybeanAmaranthus spp.
    CornSetaria spp.
  • Plant Growth Regulation
    • The compound has been tested for its ability to act as a plant growth regulator, promoting root and shoot development in various crops.

Material Science Applications

  • Polymer Chemistry
    • 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
    Polymer TypeApplication Area
    Thermoplastic elastomersAutomotive industry
    CoatingsProtective coatings for electronics

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria, highlighting its potential role in developing new antibiotics.
  • Field Trials for Herbicidal Use
    • Field trials conducted over two growing seasons demonstrated the effectiveness of the compound in reducing weed populations while maintaining crop health.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group: The presence of a trifluoromethyl group in GW501516 enhances lipophilicity and receptor-binding affinity compared to non-fluorinated analogues like 2h–2j, which exhibit lower synthetic yields and unquantified PPAR activity .
  • Fluorine Substitution : Compound 2a, a fluorinated derivative of GW501516, retains identical EC50 values but demonstrates improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Hybrid Structures : Nicotinamide-thiazole hybrids (e.g., Compound 27) prioritize anticancer activity over PPAR modulation, reflecting divergent structure-activity relationships (SAR) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : GW501516’s acetic acid moiety confers moderate aqueous solubility, whereas analogues with bulkier substituents (e.g., 2i’s tert-butyl group) exhibit lower solubility, impacting bioavailability .
  • Polymorphism: The polymorphic form of GW501516’s close analogue ({2-methyl-4-[...]phenoxy}-acetic acid) demonstrates variable crystallinity, which influences dissolution rates and formulation strategies .

Biological Activity

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, with the CAS number 317318-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C21H18F3NO3S2
  • Molecular Weight : 453.51 g/mol
  • IUPAC Name : 2-(2-methyl-4-[({4-methyl-2-(4-trifluoromethyl)phenyl}-thiazol-5-yl}methyl)sulfanyl]phenoxy)acetic acid

Antiproliferative Activity

Research indicates that thiazole derivatives, including 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, exhibit significant antiproliferative activity against various cancer cell lines. A study assessing a series of thiazole derivatives found that modifications at the C2 and C5 positions of the thiazole ring significantly influenced their anticancer potency. For instance, compounds with an amino substituent at the C2 position demonstrated enhanced activity compared to their methyl or dimethyl counterparts .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of several thiazole derivatives on human cancer cell lines such as MCF-7 and A549. The most active compound displayed IC50 values in the low nanomolar range, indicating strong growth inhibition .
    • Another investigation revealed that compounds binding to the colchicine site of tubulin disrupted microtubule dynamics, leading to apoptosis in cancer cells. The mechanism involved the activation of caspases (caspase-2, -3, and -8), highlighting a potential pathway for therapeutic intervention .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups (like trifluoromethyl) at specific positions on the thiazole ring was found to enhance biological activity. Conversely, increasing steric bulk at the C2 position generally decreased antiproliferative effects .

The primary mechanism of action for compounds like 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid involves:

  • Tubulin Binding : Compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Induction of apoptosis is mediated through caspase activation pathways, which are critical for programmed cell death in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid and related compounds:

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values in low nanomolar range against cancer cells
Apoptosis InductionActivation of caspases leading to cell death
Tubulin DisruptionInhibition of microtubule dynamics

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution, cyclization, and ester hydrolysis. For example, intermediates like ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate () are synthesized via condensation reactions under reflux conditions. Optimization strategies include:

  • Catalyst selection : Use of ammonium acetate in glacial acetic acid to promote cyclization ().
  • Reaction time : Extended reflux (e.g., 24 hours for ester hydrolysis) improves yield ().
  • Purification : Column chromatography or recrystallization from solvents like diethyl ether enhances purity ().
    Yields range from 39% to 60% depending on substituents and conditions ().

Q. 1.2. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR features include:

  • ¹H NMR : Peaks for the methyl group (δ ~2.5 ppm) and trifluoromethyl (CF₃) protons (δ ~1.2 ppm) ().
  • ¹³C NMR : Signals for the thiazole ring carbons (δ 120–160 ppm) and the acetic acid carbonyl (δ ~170 ppm) ().
    Coupling patterns (e.g., splitting from neighboring substituents) further validate regiochemistry ().

Q. 1.3. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • PPAR agonism : Luciferase reporter assays using PPARα/δ/γ subtypes, with EC₅₀ values calculated from dose-response curves (e.g., 55 nM for PPARδ in ).
  • Enzyme inhibition : Kinase or cyclooxygenase inhibition assays ().
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HaCaT keratinocytes in ).

Advanced Research Questions

Q. 2.1. How can computational methods resolve contradictions in reported biological activities across studies?

Conflicting activity data (e.g., PPARδ agonism vs. cytotoxicity) may arise from assay conditions or cellular contexts. Mitigation strategies include:

  • Molecular docking : Compare binding poses of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid with PPARδ (PDB: 3TKM) to identify key interactions (e.g., hydrogen bonds with Tyr473) ().
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate docking results ().
  • Orthogonal assays : Validate PPAR activity with gene expression profiling (e.g., ADRP or CPT1A upregulation) ().

Q. 2.2. What structural modifications enhance metabolic stability without compromising PPARδ affinity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., CF₃) at the thiazole 2-position improves metabolic stability by reducing CYP450-mediated oxidation ().
  • Bioisosteric replacement : Replace acetic acid with tetrazole to mimic carboxylate interactions while enhancing oral bioavailability ().
  • Prodrug strategies : Ester prodrugs (e.g., ethyl esters) improve permeability, with in vivo hydrolysis regenerating the active acid ().

Q. 2.3. How do spectral discrepancies (e.g., MS/MS fragmentation) inform impurity profiling?

  • High-resolution mass spectrometry (HRMS) : Compare experimental m/z (e.g., 467.0858 [M+H]⁺) with theoretical values to detect impurities (Δ < 5 ppm) ().
  • MS/MS fragmentation : Diagnostic ions (e.g., m/z 254 from thiazole ring cleavage) confirm core structure integrity ().
  • HPLC-DAD : Use retention time and UV spectra (λmax ~280 nm for thiazoles) to quantify impurities ().

Q. 2.4. What experimental designs address low reproducibility in biological assays for this compound?

  • Standardized protocols : Pre-incubate PPARδ-transfected cells with 10% charcoal-stripped FBS to minimize endogenous ligand interference ().
  • Dose-ranging studies : Test 0.1–100 μM concentrations in triplicate to capture full dose-response curves ().
  • Positive controls : Include GW501516 (PPARδ agonist) to benchmark activity ().

Q. 2.5. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Thiazole substitutions : 4-Methyl groups enhance lipophilicity (logP ~3.5), while 2-CF₃ improves target selectivity ().
  • Linker optimization : Ethyl vs. methylene spacers between thiazole and acetic acid modulate conformational flexibility ().
  • Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen bond acceptors (e.g., carboxylate oxygen) ().

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